6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25F3N4O and its molecular weight is 394.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a derivative of pyridazine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24F3N5O with a molecular weight of approximately 393.43 g/mol. The structure features a tert-butyl group, a trifluoromethyl pyridine moiety, and a piperidine ring, which contribute to its biological activity.
The compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to disease pathways. For example, it may act as a monoamine oxidase (MAO) inhibitor, which is significant in treating neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : The structural components allow for interaction with various receptors, potentially modulating neurotransmitter levels and influencing mood and cognition.
- Anticancer Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines, impacting cell growth and survival .
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values indicated significant cytotoxicity at micromolar concentrations .
- Neuroprotective Effects : Research indicates potential neuroprotective properties through the inhibition of MAO-B, which could help in managing Parkinson's disease symptoms .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of the compound on various cancer cell lines. The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 | 15 | Induction of apoptosis |
Jurkat | 12 | Cell cycle arrest |
A431 | 18 | Inhibition of proliferation |
These findings suggest that the compound effectively targets multiple pathways involved in cancer progression.
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, researchers administered the compound to models of Parkinson's disease. Key findings included:
- Reduction in oxidative stress markers.
- Improved behavioral outcomes in motor function tests.
- Significant inhibition of MAO-B activity with an IC50 value of 8.19 µM.
These results indicate its potential as a therapeutic agent for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-19(2,3)16-5-7-18(28)27(25-16)13-14-8-10-26(11-9-14)17-6-4-15(12-24-17)20(21,22)23/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHTFGPGFZCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.